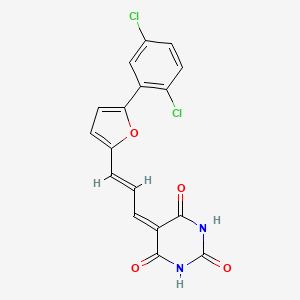

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Übersicht

Beschreibung

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a furan ring, and dichlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea and β-dicarbonyl compounds.

Coupling of the furan and pyrimidine rings: This step involves the use of cross-coupling reactions, such as Suzuki or Heck reactions, to link the two rings together.

Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

The compound (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, particularly in medicinal chemistry and material science.

Chemical Properties and Structure

The molecular formula of the compound is , and it features a pyrimidine core substituted with a furan ring and a dichlorophenyl group. The presence of multiple functional groups allows for diverse interactions in biological systems and materials.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific pathways such as caspase cascades and the inhibition of cell proliferation signals .

- Case Study : A study on related pyrimidine derivatives demonstrated their efficacy against various cancer cell lines, highlighting their potential as lead compounds for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Research Findings : In vitro studies have reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Applications

The anti-inflammatory properties of the compound are noteworthy:

- Inflammation Pathways : The compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 .

- Clinical Relevance : Its ability to reduce inflammation makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Material Science

The unique structural features of this compound enable its use in material science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

- Case Studies : Research has demonstrated that polymers derived from related furan compounds exhibit improved conductivity and are suitable for applications in organic electronics .

Data Tables

Here are some summarized data points regarding the applications of the compound:

Wirkmechanismus

The mechanism of action of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological research, medicine, or industry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-5-(3-(5-phenylfuran-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the dichlorophenyl groups.

(E)-5-(3-(5-(2,5-dimethylphenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains dimethylphenyl groups instead of dichlorophenyl groups.

Uniqueness

The presence of the dichlorophenyl groups in (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets

Biologische Aktivität

The compound (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis

The synthesis of the target compound involves a multi-step process that typically includes the formation of pyrimidine derivatives followed by the introduction of furan and chlorophenyl groups. The methodologies often employed include:

- Claisen-Schmidt Condensation : This reaction is crucial for forming the allylidene structure.

- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time compared to conventional methods.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- A related compound showed an IC50 value of 4.02 µM against the BEL-7402 liver cancer cell line, indicating potent anticancer activity with a high selectivity index compared to normal cells .

- In another study, specific derivatives exhibited GI values of 86.28% against NSCL cancer cells at a concentration of 10 μM .

2.2 Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- In a study focused on urease inhibition, several furan chalcone derivatives demonstrated significant activity with IC50 values ranging from 16.13 µM to 18.75 µM , outperforming traditional inhibitors like thiourea .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Compounds structurally similar to this pyrimidine derivative have been shown to induce apoptosis in cancer cells through activation of caspases .

- Urease Inhibition : The ability to inhibit urease suggests potential applications in treating conditions like urinary tract infections and certain types of cancer .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| 2,5-Dichlorophenyl group | Enhances antiproliferative effects |

| Furan moiety | Contributes to increased antimicrobial activity |

Research indicates that modifications in the substituents can significantly influence both the potency and selectivity of these compounds against various biological targets.

Case Study 1: Anticancer Efficacy

In vitro studies on a series of pyrimidine derivatives revealed that compounds with furan substitutions exhibited enhanced anticancer properties compared to their non-furan counterparts .

Case Study 2: Urease Inhibition

A detailed kinetic study showed that certain derivatives had lower IC50 values than standard urease inhibitors, suggesting their potential as effective therapeutic agents in managing conditions associated with urease-producing pathogens .

Eigenschaften

IUPAC Name |

5-[(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O4/c18-9-4-6-13(19)12(8-9)14-7-5-10(25-14)2-1-3-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFXJUEXNHKBM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C3C(=O)NC(=O)NC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C3C(=O)NC(=O)NC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.